tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride
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Overview
Description
tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride is a chemical compound that belongs to the class of carbamates. It is often used as a biochemical reagent in various scientific research applications. The compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride typically involves the protection of amines using carbamates. One common method is the use of tert-butoxycarbonyl (Boc) protecting groups. The reaction involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) under mild conditions . This method avoids over-alkylation and provides high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the production process, ensuring consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride involves its reactivity with various biological molecules. The compound can interact with enzymes and proteins, modifying their activity and function. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other carbamates like tert-butyl (2-aminoethyl)(methyl)carbamate and N-Boc-N-methylethylenediamine . These compounds share similar chemical properties and reactivity but differ in their specific applications and effectiveness. tert-Butyl2-(2-aminoethyl)-2-methylazetidine-1-carboxylatehydrochloride is unique in its stability and versatility, making it a preferred choice in many research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-2-methylazetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(13,4)5-7-12;/h5-8,12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPWUWGUCFIFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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